molecular formula C25H19ClN6O B5697734 3-(BENZYLOXY)BENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE

3-(BENZYLOXY)BENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE

Cat. No.: B5697734
M. Wt: 454.9 g/mol
InChI Key: WLBBHWQKVZVGAX-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(BENZYLOXY)BENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzyloxy and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLOXY)BENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves the condensation of 3-(benzyloxy)benzaldehyde with 3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine-6-hydrazine. This reaction is usually carried out in an ethanol solution with acetic acid as a catalyst . The hydrazone product precipitates out of the solution and can be purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(BENZYLOXY)BENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde derivative.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(BENZYLOXY)BENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(BENZYLOXY)BENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazolopyridazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Pyridazine Derivatives: Compounds with the pyridazine ring also show comparable chemical properties and reactivity.

Uniqueness

3-(BENZYLOXY)BENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is unique due to the combination of benzyloxy, chlorophenyl, and triazolopyridazine moieties in its structure.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN6O/c26-21-11-9-20(10-12-21)25-30-29-24-14-13-23(31-32(24)25)28-27-16-19-7-4-8-22(15-19)33-17-18-5-2-1-3-6-18/h1-16H,17H2,(H,28,31)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBBHWQKVZVGAX-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.